
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol . It is characterized by the presence of a quinoline ring substituted with chlorine and methyl groups, and an acetonitrile group attached to the quinoline ring.
Chemical Reactions Analysis
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The nitrile group can participate in addition reactions with various nucleophiles.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis and Chemical Properties
The compound is synthesized through various multicomponent reactions that are essential for producing biologically active molecules. Its structure features a quinoline core, which is known for its diverse pharmacological properties. The chemical formula for this compound is C₁₃H₁₁ClN₂, with a molecular weight of 230.69 g/mol .
1. Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that compounds derived from quinoline structures can inhibit cell growth in various cancer cell lines. For instance, compounds similar to this have demonstrated efficacy against human tumor cells with mean growth inhibition values indicating their potential as anticancer agents .
2. Neuroprotective Effects
The compound's ability to modulate calcium ion channels suggests its potential in treating neurological disorders. Studies have indicated that certain derivatives can protect neuroblastoma cells from calcium overload and oxidative stress, which are critical factors in neurodegenerative diseases . This property positions it as a candidate for further investigation in the treatment of conditions such as Alzheimer’s and Parkinson’s diseases.
Case Studies and Research Findings
Mechanism of Action
Comparison with Similar Compounds
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:
- 2-Chloroquinoline
- 5,7-Dimethylquinoline
- 2-(2-Chloroquinolin-3-yl)acetonitrile
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Biological Activity
2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives, including this compound, have been explored for various therapeutic applications, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClN2, with a molecular weight of approximately 230.69 g/mol. The structure includes a quinoline ring system substituted with a chloro group and a cyano group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, quinoline derivatives have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. A comparative analysis of antibacterial activities revealed that certain derivatives possess minimum inhibitory concentration (MIC) values as low as 64 µg/mL against these pathogens .
Table 1: Antibacterial Activity of Quinoline Derivatives
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
This compound | 64 | E. coli |
Quinoline derivative X | 32 | Staphylococcus aureus |
Quinoline derivative Y | 128 | Bacillus subtilis |
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer potential. Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For example, studies on related compounds have shown that they can significantly reduce cell viability in colorectal cancer cell lines at low concentrations (e.g., 2 nM) .
Table 2: Effects on Cancer Cell Lines
Compound | Concentration (nM) | Cell Line | Effect |
---|---|---|---|
This compound | 2 | HT-29 (colorectal cancer) | Induces apoptosis |
Quinoline derivative A | 5 | MCF-7 (breast cancer) | Reduces viability |
The mechanism through which this compound exerts its biological effects involves multiple pathways:
- Mitochondrial Dysfunction : Compounds in this class have been shown to disrupt mitochondrial membrane potential, leading to apoptotic cell death.
- Caspase Activation : The activation of caspases is a hallmark of apoptosis; quinoline derivatives can trigger this pathway in cancer cells.
- Inhibition of Tubulin Polymerization : Some studies suggest that these compounds may interfere with microtubule dynamics, which is critical for cell division and proliferation .
Case Studies
Several case studies highlight the effectiveness of quinoline derivatives in preclinical settings:
- Study on Antibacterial Efficacy : A recent study screened various quinoline derivatives against clinical isolates of bacteria. The results indicated that those containing the chloro and cyano groups exhibited superior antibacterial activity compared to their non-substituted counterparts .
- Evaluation of Anticancer Activity : In vitro studies on HT-29 cells treated with this compound showed a dose-dependent decrease in cell viability and increased markers of apoptosis after treatment with low concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Chloro-5,7-dimethylquinolin-3-yl)acetonitrile?
The compound can be synthesized via multi-step reactions involving the Vilsmeier-Haack reaction to form the quinoline core, followed by functionalization with acetonitrile derivatives. For example:
- Step 1 : Synthesis of 2-chloro-5,7-dimethylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .
- Step 2 : Use of a Ugi multi-component reaction (MCR) to introduce the acetonitrile moiety. This involves reacting the aldehyde intermediate with aniline, 3-methoxybenzoic acid, and tert-butyl isocyanide in 2,2,2-trifluoroethanol (TFE) as the solvent .
- Key considerations : Solvent choice (e.g., TFE enhances reaction rates in MCRs) and stoichiometric control to minimize side products.
Q. How is the compound purified and characterized after synthesis?
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from acetonitrile/ethanol mixtures .
- Characterization :
- Single-crystal XRD : For definitive structural confirmation. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
- NMR/FTIR : To verify functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹ in FTIR) and substituent positions .
- HPLC : For purity assessment. Acetonitrile is often used in the mobile phase (e.g., 40–60% acetonitrile in water with 0.1% formic acid) .
Q. What experimental conditions are critical for optimizing yield in its synthesis?
- Temperature : Room temperature for MCRs to avoid decomposition .
- Solvent : Polar aprotic solvents (e.g., acetonitrile, TFE) enhance nucleophilic substitution and cyclization .
- Catalyst/base : Weak bases like K₂CO₃ facilitate deprotonation without side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data and computational models for this compound?
- Method : Combine experimental data (XRD, NMR) with computational tools (DFT calculations, molecular docking). For example:
- Case study : Discrepancies in nitrile group orientation can arise from crystal packing effects, resolved via Hirshfeld surface analysis .
Q. What strategies are effective for enhancing regioselectivity in multi-component reactions involving this compound?
- Design : Use directing groups (e.g., chloro substituents on the quinoline core) to steer reactivity .
- Solvent optimization : TFE increases electrophilicity of intermediates, improving regioselectivity in Ugi reactions .
- Kinetic control : Monitor reaction progress via TLC and quench reactions before side products dominate .
Q. How does solvent polarity impact the compound’s stability and reactivity in downstream applications?
- Stability : Acetonitrile (high polarity, low nucleophilicity) minimizes decomposition of the nitrile group during storage .
- Reactivity : In polar solvents, the electron-withdrawing chloro and methyl groups on the quinoline ring enhance electrophilicity at the C-3 position, facilitating nucleophilic additions .
Q. What advanced computational methods are used to study its molecular interactions (e.g., docking)?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., enzymes). For example:
- MD simulations : GROMACS or AMBER can assess stability in aqueous or lipid environments, critical for drug design .
Q. Methodological Notes
Properties
Molecular Formula |
C13H11ClN2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-5,7-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-5-9(2)11-7-10(3-4-15)13(14)16-12(11)6-8/h5-7H,3H2,1-2H3 |
InChI Key |
VPDNICHZEYNINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C(=NC2=C1)Cl)CC#N)C |
Origin of Product |
United States |
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